6-[5-(5-fluoro-2-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine
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Description
The compound is a complex organic molecule that includes a purine ring (a type of heterocyclic aromatic organic compound), a pyrrole ring (a five-membered aromatic heterocycle), and a benzenesulfonyl group with a fluoro and a methoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. The pyrrole ring is a five-membered aromatic heterocycle. The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. For example, the benzenesulfonyl group is often involved in substitution reactions, and the purine ring can participate in a variety of reactions due to the presence of multiple nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Safety and Hazards
Properties
IUPAC Name |
6-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O3S/c1-24-11-23-17-18(24)21-10-22-19(17)25-6-12-8-26(9-13(12)7-25)30(27,28)16-5-14(20)3-4-15(16)29-2/h3-5,10-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOACKVBVAELSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=C(C=CC(=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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